2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide
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Overview
Description
2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide is a synthetic organic compound that features a unique combination of chloro, fluoro, and benzoxepin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate alkylating agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets. The benzoxepin ring structure may facilitate interactions with hydrophobic pockets within the target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide: Lacks the fluoro group, which may result in different biological activity and binding properties.
2-Fluoro-N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide: Similar structure but with reversed positions of chloro and fluoro groups, potentially leading to different reactivity and applications.
Uniqueness
The presence of both chloro and fluoro groups in 2-Chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide makes it unique compared to its analogs
Properties
IUPAC Name |
2-chloro-N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-7-11(16)15-10-5-2-6-17-12-8(10)3-1-4-9(12)14/h1,3-4,10H,2,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOKISKHSJBWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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